Carbamodithioic acid, (2-methoxyphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-methoxyphenyl)-, typically involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base. This reaction forms the dithiocarbamate salt, which is then acidified to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to the corresponding amine and carbon disulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: 2-methoxyaniline and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Carbamodithioic acid, (2-methoxyphenyl)-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the production of rubber chemicals and as a stabilizer in polymer chemistry .
Mechanism of Action
The mechanism of action of carbamodithioic acid, (2-methoxyphenyl)-, involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamodithioic acid: A simpler analog without the methoxyphenyl group.
Dithiocarbamic acid: Lacks the methoxyphenyl substitution.
Thiocarbamic acid: Contains a thiocarbonyl group but lacks the dithiocarbamate structure
Uniqueness
Carbamodithioic acid, (2-methoxyphenyl)-, is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets and modulate biological pathways, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(2-methoxyphenyl)carbamodithioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS2/c1-10-7-5-3-2-4-6(7)9-8(11)12/h2-5H,1H3,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJTZLRCBFFFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394784 |
Source
|
Record name | Carbamodithioic acid, (2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-50-3 |
Source
|
Record name | Carbamodithioic acid, (2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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